N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide is a complex organic compound that belongs to the class of acetamides It is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzylamine with thiazolidine-2,4-dione under specific conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced thiazolidine derivatives.
Substitution: Various substituted acetamides and thiazolidine derivatives.
Scientific Research Applications
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the thiazolidine ring.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidine rings but different substituents.
Methoxybenzylamine derivatives: Compounds with similar methoxyphenyl groups but different functional groups.
Uniqueness
N-(2-(2-((2-Methoxyphenyl)methyl)-3-thiazolidinyl)-2-oxoethyl)acetamide is unique due to its combination of a thiazolidine ring, methoxyphenyl group, and acetamide moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs or other related compounds
Properties
CAS No. |
103182-67-8 |
---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-[2-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11(18)16-10-14(19)17-7-8-21-15(17)9-12-5-3-4-6-13(12)20-2/h3-6,15H,7-10H2,1-2H3,(H,16,18) |
InChI Key |
KALGKCYHCIMWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1CCSC1CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.